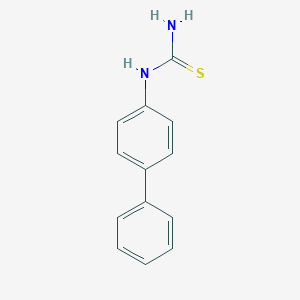

Urea, 1-(4-biphenylyl)-2-thio-

Description

Significance of Thiourea (B124793) Derivatives as Molecular Scaffolds

The utility of thiourea derivatives as molecular scaffolds stems from several key features:

Hydrogen Bonding Capability: The N-H protons and the thiocarbonyl sulfur atom of the thiourea group are excellent hydrogen bond donors and acceptors, respectively. This allows them to form stable, directional interactions with biological targets like proteins and enzymes, a fundamental aspect of modern drug design. nih.gov

Structural Rigidity and Versatility: The thiourea unit can be readily substituted with a wide array of functional groups, allowing for the systematic modification of a molecule's steric and electronic properties. This tunability is crucial for optimizing interactions with specific biological targets.

Diverse Biological Activities: Research has demonstrated that compounds incorporating the thiourea scaffold exhibit a broad spectrum of biological activities. ontosight.ai These include, but are not limited to, antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. ontosight.aitandfonline.com This wide range of applications underscores their importance as lead structures in the quest for new therapeutic agents. sciencepublishinggroup.comresearchgate.net

Coordination Chemistry: The sulfur atom in thiourea derivatives makes them effective ligands for a variety of metal ions. The resulting metal complexes have shown promise in areas such as cancer therapy, where gold(I) complexes of cyclic thioureas have demonstrated significant cytotoxic effects. tandfonline.com

The following table provides a glimpse into the diverse applications of various thiourea derivatives, highlighting the broad utility of this chemical class.

| Thiourea Derivative Type | Reported Application/Activity | Reference |

| General Thioureas | Antifungal, Herbicides, Insect Growth Regulators | sciencepublishinggroup.com |

| Substituted Thioureas | Anti-inflammatory, Antimicrobial, Anticancer | ontosight.ai |

| Cyclic Thiourea Gold(I) Complexes | Anticancer (via Thioredoxin Reductase Inhibition) | tandfonline.com |

| Diazine Substituted Thioureas | Anticonvulsant Agents | tandfonline.com |

| 1,3,4-Thiadiazole Sulfonyl Thioureas | Antibacterial, Antifungal | nih.gov |

Structure

3D Structure

Properties

CAS No. |

19250-03-4 |

|---|---|

Molecular Formula |

C13H12N2S |

Molecular Weight |

228.31 g/mol |

IUPAC Name |

(4-phenylphenyl)thiourea |

InChI |

InChI=1S/C13H12N2S/c14-13(16)15-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H3,14,15,16) |

InChI Key |

ZBLBLYUALCIFDA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=S)N |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)N=C(N)S |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=S)N |

Other CAS No. |

19250-03-4 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 4 Biphenylyl 2 Thiourea Analogues

Established Synthetic Pathways for the Thiourea (B124793) Core

The formation of the thiourea backbone is a fundamental process in organic chemistry, with several reliable methods being widely employed.

Reaction of Amines with Isothiocyanates

The most prevalent and straightforward method for synthesizing N,N'-disubstituted thioureas is the reaction between a primary or secondary amine and an isothiocyanate. beilstein-journals.orgtandfonline.com This nucleophilic addition reaction is typically efficient and proceeds under mild conditions. The versatility of this method lies in the commercial availability or straightforward synthesis of a wide array of both amine and isothiocyanate starting materials, allowing for the generation of a diverse library of thiourea derivatives. For instance, functionalized thioureas, such as sulfonylthioureas, are commonly prepared by reacting a sulfonamide with an isothiocyanate in the presence of a base. tandfonline.com

Alternative Approaches to Thiourea Formation

While the amine-isothiocyanate reaction is dominant, several alternative pathways offer advantages, particularly when the required isothiocyanate is unavailable or unstable.

From Carbon Disulfide : A classic method involves the condensation of an amine with carbon disulfide. beilstein-journals.orgorganic-chemistry.org This reaction typically forms a dithiocarbamate (B8719985) salt intermediate, which can then be treated with a desulfurizing agent or reacted in situ with another amine to yield the thiourea product. beilstein-journals.org This approach is particularly useful for synthesizing both symmetrical and unsymmetrical thioureas. organic-chemistry.org

From Isocyanides : A completely atom-economic approach involves the reaction of isocyanides with elemental sulfur in the presence of a catalytic amount of an amine base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.orgnih.gov This method is considered more sustainable as it avoids highly toxic reagents like thiophosgene (B130339) or carbon disulfide. nih.gov

Thioacylation Reagents : Stable and readily available reagents like N,N'-di-Boc-substituted thiourea can act as mild thioacylating agents when activated. organic-chemistry.orgnih.gov These reagents can transfer the thiocarbonyl group to various nucleophiles, including amines, to form thiourea derivatives. organic-chemistry.org Another approach utilizes N-thiocarbamoyl benzotriazoles as synthetic equivalents of isothiocyanates, which react with amines to produce thioureas. beilstein-journals.org

Targeted Synthesis of 1-(4-biphenylyl)-2-thiourea and Related Biphenyl-Substituted Thioureas

The synthesis of the title compound and its analogues leverages the established methods for thiourea formation, with a specific focus on the incorporation of the 4-biphenyl substituent.

Precursor Synthesis and Derivatization

The key precursors for the synthesis of 1-(4-biphenylyl)-2-thiourea are 4-aminobiphenyl (B23562) and a suitable thiocarbonyl transfer reagent or isothiocyanate.

Synthesis of 4-Aminobiphenyl : This precursor can be synthesized from 4-nitrobiphenyl, which is prepared via a Suzuki coupling reaction between 1-chloro-4-nitrobenzene (B41953) and phenylboronic acid. nih.gov The subsequent reduction of the nitro group yields 4-aminobiphenyl.

Synthesis of 4-Isothiocyanato-1,1'-biphenyl : This isothiocyanate precursor can be prepared from 4-aminobiphenyl by reacting it with a thiocarbonylating agent such as 1,1'-thiocarbonyldiimidazole. rsc.org

In Situ Isothiocyanate Generation : A widely used strategy, particularly for aroyl thioureas, involves the reaction of an acid chloride with a thiocyanate (B1210189) salt (e.g., KSCN or NH₄SCN) in a suitable solvent like acetone (B3395972) or acetonitrile. conicet.gov.arnih.govmdpi.commdpi.comresearchgate.net The resulting acyl or aroyl isothiocyanate is generated in situ and immediately reacted with the desired amine, such as 4-aminobiphenyl, to form the target thiourea. conicet.gov.arunlp.edu.ar

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. The synthesis of 1-([1,1′-Biphenyl]-4-yl)-3-(4-(trifluoromethyl)phenyl)thiourea, for example, was achieved with a 45% yield. nih.gov Key parameters for optimization include solvent choice, reaction temperature, and the use of catalysts. For the synthesis of N-acyl thioureas, the use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), has been shown to significantly improve reaction yields by facilitating the reaction between the acid chloride and the thiocyanate salt in a heterogeneous system. nih.gov

Below is a table summarizing the synthesis of a related biphenyl-thiourea derivative.

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| 4-Aminobiphenyl | 4-(Trifluoromethyl)phenyl isothiocyanate | 1-([1,1′-Biphenyl]-4-yl)-3-(4-(trifluoromethyl)phenyl)thiourea | 45% | nih.gov |

Strategies for Functionalization and Derivatization of the Biphenyl-Thiourea Scaffold

The biphenyl-thiourea scaffold is a versatile platform for further chemical modification, allowing for the creation of more complex molecules and heterocyclic systems.

C-H Functionalization : Recent advances in organic synthesis have enabled the direct functionalization of C-H bonds. The biphenyl (B1667301) scaffold can undergo distal C-H activation and functionalization, such as olefination and acetoxylation, when assisted by removable templates. nih.gov This allows for the introduction of various functional groups at specific positions on the biphenyl rings.

Heterocyclic Synthesis : The thiourea moiety is a well-known precursor for the synthesis of various sulfur- and nitrogen-containing heterocycles. For example, thiourea products can undergo quantitative reactions with α-halo ketones to form thiazoles in excellent yields and purities. nih.gov Similarly, intramolecular cyclization of substituted 1-acyl-3-phenylthioureas, catalyzed by palladium(II), can lead to the formation of N-benzothiazol-2-yl-amides. conicet.gov.arunlp.edu.ar Bis-isothiocyanates derived from biphenyl have been used to synthesize bis-4-thiazolidinones through cyclocondensation with sulfanylacetic acid. researchcommons.org These transformations highlight the utility of the biphenyl-thiourea scaffold as an intermediate for accessing diverse heterocyclic structures. conicet.gov.ar

Chemical Modifications at the Thiourea Nitrogen Atoms

The nitrogen atoms of the thiourea group in 1-(4-biphenylyl)-2-thiourea are key sites for chemical modification, enabling the synthesis of a wide array of derivatives. The differential substitution of these nitrogens significantly influences the molecule's chemical properties.

One of the most common modifications is N-acylation. The reaction of 1-(4-biphenylyl)-2-thiourea with various acyl chlorides or anhydrides can lead to the formation of N-acylthiourea derivatives. nih.govrsc.org This transformation introduces a carbonyl group, which can further alter the electronic and hydrogen-bonding characteristics of the molecule. For instance, reacting the parent thiourea with benzoyl chloride in a suitable solvent like dry tetrahydrofuran (B95107) (THF) in the presence of a base such as triethylamine (B128534) would yield N-benzoyl-N'-(4-biphenylyl)thiourea. rsc.org

Alkylation at the nitrogen atoms is another important transformation. This can be achieved during the primary synthesis of the thiourea scaffold itself. The standard synthesis involves the reaction of an isothiocyanate with an amine. mdpi.com To generate analogues of 1-(4-biphenylyl)-2-thiourea with substitutions on the second nitrogen, 4-biphenylyl isothiocyanate can be reacted with a variety of primary or secondary amines. This approach allows for the introduction of diverse alkyl and aryl substituents.

Furthermore, the synthesis of trisubstituted thioureas is also a viable pathway for modification. mdpi.com Starting from a disubstituted thiourea, such as 1-alkyl-3-(4-biphenylyl)thiourea, further reaction at the remaining N-H bond can introduce a third substituent, leading to more complex structures. These modifications are summarized in the table below.

Table 1: Examples of Chemical Modifications at Thiourea Nitrogen Atoms

| Starting Material | Reagent | Product Type | General Structure |

| 1-(4-biphenylyl)-2-thiourea | Acyl Chloride (R-COCl) | N-Acylthiourea | Biphenyl-NH-C(S)-NH-C(O)-R |

| 4-Biphenylyl isothiocyanate | Primary/Secondary Amine (R¹R²NH) | N',N'-Disubstituted thiourea | Biphenyl-NH-C(S)-NR¹R² |

| 1-Alkyl-3-(4-biphenylyl)thiourea | Alkyl Halide (R³-X) | Trisubstituted thiourea | Biphenyl-N(R³)-C(S)-NH-Alkyl |

Introduction of Diverse Substituents on the Biphenyl Moiety

The most direct synthetic route to such analogues involves using a substituted 4-aminobiphenyl as the starting material. For example, a series of novel urea (B33335) and thiourea derivatives were synthesized from (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine. researchgate.net In this case, the biphenyl ring is substituted at the 2' position with a tetrazole group, a common bioisostere in medicinal chemistry. The amine function is then converted to the corresponding isothiocyanate and reacted with another amine, or directly reacted with an isothiocyanate to form the target thiourea.

A patent for hepatitis C virus inhibitors describes thiourea compounds where the phenyl rings can be optionally substituted with a wide range of groups, including halogen, alkoxy, aryloxy, and alkyl groups. google.com This highlights the broad potential for modification. The synthesis would typically start with a correspondingly substituted 4-nitrobiphenyl, which is then reduced to the amine (e.g., 4'-methoxy-4-aminobiphenyl) before being converted into the thiourea.

The table below illustrates some potential substitutions on the biphenyl ring and the precursor that would be required for the synthesis.

Table 2: Examples of Substituted Biphenyl Precursors for Thiourea Analogue Synthesis

| Substituent (R) on Biphenyl | Required Precursor |

| 2'-tetrazol-5-yl | 2'-(1H-tetrazol-5-yl)biphenyl-4-amine |

| 4'-methoxy | 4'-methoxybiphenyl-4-amine |

| 4'-chloro | 4'-chlorobiphenyl-4-amine |

| 3'-nitro | 3'-nitrobiphenyl-4-amine |

Cyclization Reactions Leading to Novel Heterocyclic Systems

The thiourea functional group is a valuable synthon for the construction of various heterocyclic rings. 1-(4-biphenylyl)-2-thiourea and its derivatives can undergo cyclization reactions with suitable bifunctional reagents to yield a range of novel heterocyclic systems.

One prominent example is the reaction with α,β-unsaturated ketones (chalcones). The cyclization of a chalcone (B49325) bearing a biphenyl group, specifically 1-(biphenyl-4-yl)-3-(furan-2-yl)prop-2-en-1-one, with thiourea in an ethanolic sodium hydroxide (B78521) solution leads to the formation of a dihydropyrimidine-2-thiol. jmaterenvironsci.com This reaction provides a direct route to pyrimidine-based structures fused with the biphenyl scaffold.

N-Acyl derivatives of 1-(4-biphenylyl)-2-thiourea are also excellent precursors for heterocyclization. General methodologies show that acylthioureas can be cyclized to produce important five- and six-membered heterocycles. rsc.org For example:

Reaction with α-halo ketones (like α-bromoacetophenone) can yield 2-imino-thiazole derivatives. rsc.org

Treatment with chloroacetic acid can lead to the formation of thiazolidinone rings. rsc.org

Reaction with hydrazine (B178648) hydrate (B1144303) is a common method to synthesize 1,2,4-triazole (B32235) systems. rsc.org

These reactions demonstrate the utility of the 1-(4-biphenylyl)-2-thiourea core in building more complex, polycyclic molecules.

Table 3: Examples of Cyclization Reactions to Form Heterocyclic Systems

| Thiourea Derivative | Reagent | Resulting Heterocycle |

| 1-(4-biphenylyl)-2-thiourea | 1-(biphenyl-4-yl)-3-(aryl)prop-2-en-1-one | 4,6-Diaryl-dihydropyrimidine-2-thiol |

| N-Acyl-N'-(4-biphenylyl)thiourea | α-Bromoacetophenone | 2-(Acylimino)-3-(4-biphenylyl)-thiazole |

| N-Acyl-N'-(4-biphenylyl)thiourea | Chloroacetic Acid | Thiazolidinone derivative |

| N-Acyl-N'-(4-biphenylyl)thiourea | Hydrazine Hydrate | 1,2,4-Triazole derivative |

Multi-Component Reactions for Scaffold Diversification

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial parts of all components, offer an efficient strategy for generating chemical diversity. tcichemicals.com 1-(4-biphenylyl)-2-thiourea is an ideal candidate for participation in several well-known MCRs.

The Biginelli reaction is a classic three-component reaction that involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and a urea or thiourea. nih.govrsc.org Employing 1-(4-biphenylyl)-2-thiourea in this reaction with various aromatic aldehydes and β-dicarbonyl compounds would rapidly generate a library of dihydropyrimidinethiones (DHPMs), each bearing the 4-biphenylyl substituent. This one-pot synthesis is highly atom-economical and allows for significant scaffold diversification by simply varying the aldehyde and ketoester components. nih.gov

Another powerful MCR approach involves the use of isocyanides. A three-component reaction between an isocyanide, an amine, and elemental sulfur has been reported for the synthesis of thiourea catalysts. researchgate.net This methodology can be adapted to create analogues of 1-(4-biphenylyl)-2-thiourea. For example, reacting 4-biphenylyl isocyanide, an amine, and sulfur would directly yield N-substituted-N'-(4-biphenylyl)thioureas. Alternatively, using 4-aminobiphenyl, an isocyanide, and sulfur provides another entry point to a diverse set of thiourea analogues.

These MCR strategies are highly valuable for creating libraries of related compounds for further study, leveraging the 1-(4-biphenylyl)-2-thiourea scaffold as a central building block.

Table 4: Multi-Component Reaction Example: The Biginelli Reaction

| Component 1 | Component 2 | Component 3 | Product Class |

| 1-(4-biphenylyl)-2-thiourea | Aromatic Aldehyde (R-CHO) | β-Ketoester (e.g., Ethyl Acetoacetate) | Dihydropyrimidinethione |

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 1 4 Biphenylyl 2 Thiourea Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) provides information on the number of different types of protons, the electronic environment of each type, and the number of neighboring protons. In a typical ¹H NMR spectrum of a 1-(4-biphenylyl)-2-thiourea analogue, distinct signals for the aromatic protons of the biphenyl (B1667301) moiety and the protons of the thiourea (B124793) group are expected.

The protons on the biphenyl system typically appear in the aromatic region of the spectrum, generally between δ 7.0 and 8.5 ppm. The exact chemical shifts and splitting patterns depend on the substitution pattern and the electronic effects of the thiourea group. The protons of the phenyl ring attached to the thiourea moiety will be influenced differently than the protons of the terminal phenyl ring.

The N-H protons of the thiourea group are expected to appear as broad singlets, and their chemical shifts can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. In DMSO-d₆, these signals are often observed in the range of δ 9.0 to 12.0 ppm. For instance, in the ¹H NMR spectrum of 1,3-diphenyl-2-thiourea recorded in DMSO-d₆, the N-H proton signal appears at δ 9.75 ppm. chemicalbook.com

Table 1: Expected ¹H NMR Chemical Shifts for 1-(4-biphenylyl)-2-thiourea Analogues

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (biphenyl) | 7.0 - 8.5 | Multiplet (m) |

| N-H (thiourea) | 9.0 - 12.0 (in DMSO-d₆) | Broad Singlet (br s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal, and the chemical shift of the signal is indicative of the carbon's electronic environment.

For 1-(4-biphenylyl)-2-thiourea analogues, the aromatic carbons of the biphenyl group will resonate in the region of δ 115 to 145 ppm. The carbon atom attached to the nitrogen of the thiourea group will be shifted downfield. The most characteristic signal in the ¹³C NMR spectrum is that of the thiocarbonyl carbon (C=S), which is typically found in the range of δ 165 to 185 ppm. For example, in a derivative, 2,4-dichloro-N-(phenylcarbamothioyl)benzamide, the C=S carbon appears at 168.4 ppm. researchgate.net

Table 2: Expected ¹³C NMR Chemical Shifts for 1-(4-biphenylyl)-2-thiourea Analogues

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Carbons (biphenyl) | 115 - 145 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For 1-(4-biphenylyl)-2-thiourea analogues, COSY spectra would reveal the connectivity of the protons within each aromatic ring of the biphenyl moiety. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbon atoms. It shows a correlation peak for each C-H bond. This is crucial for assigning the signals in both the ¹H and ¹³C NMR spectra unambiguously. mdpi.commdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, HMBC can show correlations from the N-H protons to the carbons of the biphenyl ring and to the thiocarbonyl carbon, thus confirming the link between the biphenyl group and the thiourea moiety. researchgate.netmdpi.commdpi.comnih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For 1-(4-biphenylyl)-2-thiourea analogues, the IR spectrum would show characteristic absorption bands for the N-H and C=S groups, as well as for the aromatic biphenyl system. The N-H stretching vibrations of the thiourea moiety typically appear as one or more bands in the region of 3100-3400 cm⁻¹. The C=S stretching vibration is expected to appear in the range of 1000-1250 cm⁻¹, although it can be coupled with other vibrations. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings appear in the 1400-1600 cm⁻¹ region. For thiourea itself, N-H stretching vibrations are observed at 3371, 3259, and 3156 cm⁻¹. iosrjournals.org

Table 3: Characteristic IR Absorption Frequencies for 1-(4-biphenylyl)-2-thiourea Analogues

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (thiourea) | Stretching | 3100 - 3400 |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| C=S (thiourea) | Stretching | 1000 - 1250 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing the fragmentation patterns.

For 1-(4-biphenylyl)-2-thiourea, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation of the molecular ion would likely involve cleavage of the C-N bond between the biphenyl group and the thiourea moiety, leading to fragment ions corresponding to the biphenyl cation and the thiourea radical cation or vice versa. The isotopic pattern of the molecular ion peak, particularly the presence of the ³⁴S isotope at M+2, can provide evidence for the presence of a sulfur atom.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. nih.gov This high accuracy allows for the determination of the elemental composition of the molecule from the exact mass. mdpi.com For 1-(4-biphenylyl)-2-thiourea, HRMS would be able to distinguish its molecular formula from other possible formulas that have the same nominal mass. This is a crucial step in the confirmation of the structure of a newly synthesized compound. nih.gov

Table 4: Table of Compounds Mentioned

| Compound Name |

|---|

| 1-(4-biphenylyl)-2-thiourea |

| 1,3-diphenyl-2-thiourea |

| 2,4-dichloro-N-(phenylcarbamothioyl)benzamide |

| Thiourea |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography has been instrumental in characterizing a variety of 1-(4-biphenylyl)-2-thiourea analogues, revealing key structural features that influence their behavior. The following sections delve into the specific findings obtained from single crystal X-ray diffraction analyses.

Single crystal X-ray diffraction studies have provided a wealth of information on the preferred conformations of 1-(4-biphenylyl)-2-thiourea analogues in the solid state. A recurring feature in many of these structures is the trans-cis configuration of the thiourea moiety with respect to the flanking acyl and aryl groups. For instance, in N-(biphenyl-4-ylcarbonyl)-N′-(2-pyridylmethyl)thiourea, the molecule adopts a trans-cis geometry relative to the thiono sulfur atom across the C-N bonds. nih.goviucr.org This conformation is often stabilized by intramolecular hydrogen bonds, which create stable six-membered ring systems. psu.educhem-soc.si

The biphenyl group itself exhibits conformational flexibility, with the dihedral angle between the two phenyl rings varying depending on the substitution pattern and crystal packing forces. In N-(biphenyl-4-ylcarbonyl)-N′-(2-pyridylmethyl)thiourea, this dihedral angle is 36.84(9)°. nih.goviucr.org In contrast, the benzene (B151609) rings of the biphenyl group in 1-(biphenyl-4-ylcarbonyl)-3-(2-chloro-4-nitrophenyl)thiourea are nearly coplanar. iium.edu.my The central benzoylthiourea (B1224501) fragment is often largely planar, though some twisting can occur. For example, in 1-(biphenyl-4-carbonyl)-3-p-tolyl-thiourea, the conformation with respect to the thiocarbonyl and carbonyl moieties is twisted. chem-soc.si

Detailed structural parameters, including bond lengths and angles, have been determined for several analogues. The C=S and C=O bond lengths are typically within the expected ranges for double bonds, while the C-N bonds of the thiourea backbone often show some degree of double bond character, indicating electron delocalization. researchgate.net

Interactive Table: Selected Crystallographic Data for 1-(biphenyl-4-carbonyl)-3-p-tolyl-thiourea psu.educhem-soc.si

| Parameter | Molecule A | Molecule B |

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P-1 |

| a (Å) | 9.6482(17) | 9.6482(17) |

| b (Å) | 13.271(2) | 13.271(2) |

| c (Å) | 14.109(3) | 14.109(3) |

| α (°) | 92.793(4) | 92.793(4) |

| β (°) | 96.140(4) | 96.140(4) |

| γ (°) | 107.999(4) | 107.999(4) |

| V (ų) | 1701.9(5) | 1701.9(5) |

Interactive Table: Selected Bond Lengths (Å) and Angles (°) for 1-(biphenyl-4-carbonyl)-3-p-tolyl-thiourea psu.edu

| Bond/Angle | Molecule A | Molecule B |

| S1-C14 | 1.677(4) | 1.678(4) |

| O1-C13 | 1.229(4) | 1.228(4) |

| N1-C13 | 1.383(4) | 1.378(4) |

| N1-C14 | 1.396(4) | 1.402(4) |

| N2-C14 | 1.332(4) | 1.333(4) |

| N1-C13-O1 | 120.9(3) | 121.2(3) |

| N1-C14-N2 | 115.3(3) | 115.3(3) |

| N1-C14-S1 | 119.5(3) | 119.2(3) |

| N2-C14-S1 | 125.2(3) | 125.5(3) |

Hydrogen Bonding: Both intra- and intermolecular hydrogen bonds are consistently observed in the crystal structures of these compounds. nih.gov Intramolecular N-H···O hydrogen bonds are a common feature, leading to the formation of stable six-membered rings that planarize the core structure. nih.goviucr.orgpsu.educhem-soc.si For example, in N-(biphenyl-4-ylcarbonyl)-N′-(2-pyridylmethyl)thiourea, the trans-cis geometry is stabilized by an intramolecular N-H···O hydrogen bond. nih.goviucr.org In some cases, weak intramolecular N-H···N or C-H···S interactions also contribute to conformational stability. nih.goviucr.orgiium.edu.my

Intermolecular hydrogen bonds are key to the formation of extended supramolecular networks. A prevalent motif is the formation of centrosymmetric dimers through N-H···S hydrogen bonds. nih.goviucr.org These dimers can then be further linked into chains or sheets through other interactions. In the crystal structure of N-(biphenyl-4-ylcarbonyl)-N′-(2-pyridylmethyl)thiourea, molecules are linked by N-H···S intermolecular hydrogen bonds to form centrosymmetric dimers. nih.goviucr.org Similarly, in 1-(biphenyl-4-carbonyl)-3-p-tolyl-thiourea, molecules form dimers via strong intermolecular hydrogen bonds. chem-soc.si

Interactive Table: Hydrogen Bond Geometry (Å, °) for N-(biphenyl-4-ylcarbonyl)-N′-(2-pyridylmethyl)thiourea nih.goviucr.org

| D—H···A | D—H | H···A | D···A | D—H···A | Type |

| N2—H2···O1 | 0.86 | 1.99 | 2.6681(19) | 135 | Intramolecular |

| N2—H2···N3 | 0.86 | 2.24 | 2.6488(19) | 109 | Intramolecular |

| N1—H1···S1 | 0.86 | 2.79 | 3.4759(17) | 138 | Intermolecular |

Computational Chemistry and Theoretical Modeling of 1 4 Biphenylyl 2 Thiourea and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules from first principles. For N-acyl and N-aryl thiourea (B124793) derivatives, these calculations elucidate the relationship between their structure and electronic characteristics.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used for the geometry optimization and electronic structure analysis of thiourea derivatives. semanticscholar.orgresearchgate.net The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is frequently employed, often paired with basis sets like 6-31G(d,p) or def2-SVP, to achieve a balance between computational cost and accuracy. semanticscholar.orgarabjchem.org

The process involves optimizing the molecule's geometry to find its lowest energy state (a local minimum on the potential energy surface). The resulting bond lengths, bond angles, and dihedral angles can be compared with experimental data from X-ray crystallography to validate the theoretical model. semanticscholar.org For N-benzoyl-3-arylthiourea derivatives, studies have shown that geometric parameters calculated via DFT are in good agreement with those determined by single-crystal X-ray diffraction. semanticscholar.org The central thiourea fragment's C-N bonds often exhibit partial double bond character, a detail explained by resonance structures within this part of the molecule. eurjchem.com

Table 1: Comparison of Selected Experimental and Calculated Geometric Parameters for a Related Acyl Thiourea Derivative

| Parameter | Bond | Experimental (Å/°) | Calculated (DFT) (Å/°) |

|---|---|---|---|

| Bond Length | C=S | 1.68 | 1.68 |

| Bond Length | C=O | 1.23 | 1.23 |

| Bond Length | C-N (amide) | 1.38 | 1.37 |

| Bond Length | C-N (thioamide) | 1.35 | 1.35 |

| Bond Angle | N-C-S | 124.5 | 124.7 |

| Bond Angle | N-C-O | 122.1 | 122.3 |

Note: Data is illustrative and based on values reported for similar acyl thiourea structures.

The conformational flexibility of 1-(4-biphenylyl)-2-thiourea is primarily dictated by rotation around several key single bonds. The thiourea moiety (-NH-C(S)-NH-) typically adopts a trans-cis configuration, which is often stabilized by an intramolecular hydrogen bond between one of the N-H protons and the carbonyl oxygen or thiono-sulfur atom, forming a stable six-membered pseudo-ring known as an S(6) loop. eurjchem.comacs.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. semanticscholar.org The MEP surface is colored according to the local electrostatic potential: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of intermediate potential.

For acyl thiourea derivatives, the most negative potential is typically concentrated around the electronegative sulfur and oxygen atoms of the thiocarbonyl (C=S) and carbonyl (C=O) groups, respectively. semanticscholar.org These sites are the primary centers for electrophilic interactions and coordination with metal ions. Conversely, the most positive regions are usually located around the acidic N-H protons, making them likely sites for nucleophilic attack or hydrogen bond donation. semanticscholar.org

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and global reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. rsc.org

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small energy gap suggests the molecule is more reactive. rsc.org In studies of related benzoylthiourea (B1224501) derivatives, HOMO-LUMO energy gaps calculated using DFT have been reported in the range of 4.23 to 5.07 eV. semanticscholar.org The HOMO is often localized on the electron-rich phenyl rings and the sulfur atom, while the LUMO tends to be distributed over the π-system of the benzoyl and thiourea fragments.

Table 2: Calculated Frontier Molecular Orbital Energies for Related Thiourea Derivatives

| Compound | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 1-benzoyl-3-phenylthiourea | -6.51 | -1.44 | 5.07 |

| 1-benzoyl-3-(4-methoxyphenyl)thiourea | -6.19 | -1.53 | 4.66 |

| 1-benzoyl-3-(4-hydroxyphenyl)thiourea | -6.28 | -1.54 | 4.74 |

| 1-benzoyl-3-(2-nitrophenyl)thiourea | -6.89 | -2.66 | 4.23 |

| 1-benzoyl-3-p-tolylthiourea | -6.37 | -1.49 | 4.88 |

Source: Data from theoretical investigations on related thiourea derivatives. semanticscholar.org

In thiourea derivatives, NBO analysis reveals significant delocalization of electron density within the central N-C(O)-N-C(S)-N backbone. conicet.gov.ar The analysis typically shows that the highly electronegative oxygen, sulfur, and nitrogen atoms bear negative natural charges, while the hydrogen atoms and most carbon atoms are positively charged. This charge distribution is critical for understanding the molecule's dipole moment and its interaction with other polar molecules.

Analysis of Intermolecular Interactions and Crystal Dynamics

In the solid state, the arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify these interactions. acs.orgrsc.org This technique maps various properties onto the molecular surface, with colors indicating the nature and proximity of intermolecular contacts.

For acyl thiourea derivatives, crystal packing is often dominated by strong intermolecular hydrogen bonds, particularly N-H···S and N-H···O interactions. acs.orgrsc.org These bonds frequently lead to the formation of centrosymmetric dimers, creating characteristic ring motifs in the crystal structure, such as the R₂²(8) motif. rsc.org

H···H contacts

C···H/H···C contacts

O···H/H···O contacts

S···H/H···S contacts

In addition to strong hydrogen bonds, weaker interactions like C-H···π and π···π stacking also play a crucial role in stabilizing the three-dimensional supramolecular architecture. acs.orgrsc.org Understanding these interactions is essential for crystal engineering and predicting the physical properties of the solid material.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify the various intermolecular interactions that stabilize the crystal structure of molecules like 1-(4-biphenylyl)-2-thiourea and its derivatives. conicet.gov.ar This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping properties such as d_i (distance from the surface to the nearest nucleus inside the surface) and d_e (distance to the nearest nucleus outside the surface) onto this surface, a detailed picture of intermolecular contacts emerges.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For thiourea derivatives, these analyses consistently highlight the importance of specific types of contacts in dictating the crystal packing. conicet.gov.arnih.gov The most significant contributions typically arise from hydrogen-hydrogen (H···H), hydrogen-sulfur (H···S/S···H), and carbon-hydrogen (C···H/H···C) contacts. nih.govresearchgate.neteurjchem.com In derivatives containing other heteroatoms, contacts such as hydrogen-oxygen (H···O/O···H) and hydrogen-fluorine (H···F/F···H) also play a crucial role. nih.govresearchgate.net For instance, in the crystal structure of one related thiourea derivative, H···H interactions accounted for 23.8% of the total Hirshfeld surface area, with H···S/S···H and H···F/F···H contacts contributing 14.5% and 14.3%, respectively. researchgate.net These interactions, particularly the hydrogen bonds involving the thiourea moiety (N-H···S=C), are fundamental to the formation of stable supramolecular assemblies, such as centrosymmetric dimers. conicet.gov.arresearchgate.net

Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Thiourea Derivatives

| Intermolecular Contact | Contribution Range (%) | Reference |

| H···H | 23.8 - 49.0 | nih.govresearchgate.neteurjchem.com |

| C···H/H···C | 12.5 - 33.4 | nih.govresearchgate.neteurjchem.com |

| H···S/S···H | 10.0 - 14.5 | researchgate.neteurjchem.com |

| H···O/O···H | 11.6 | nih.gov |

| H···F/F···H | 14.3 | researchgate.net |

| Cl···F/F···Cl | 9.0 | researchgate.net |

Note: The data presented are from studies on various thiourea derivatives and are representative of the types of interactions expected for 1-(4-biphenylyl)-2-thiourea.

Energy Framework Calculations for Crystal Packing Stability

To further understand the energetics of crystal packing, energy framework calculations are employed. This method, based on the single crystal X-ray diffraction data, computes the interaction energies between a central molecule and its neighbors. The resulting frameworks visualize the strength and nature of the packing, distinguishing between electrostatic, dispersion, and total energy components. eurjchem.comresearchgate.net

Molecular Docking and Dynamics Simulations

Computational docking and molecular dynamics (MD) simulations are instrumental in exploring the potential of 1-(4-biphenylyl)-2-thiourea derivatives as biologically active agents by predicting their interactions with protein targets.

Prediction of Binding Modes and Interaction Energies with Biological Targets

Molecular docking studies on biphenyl-based thiourea derivatives have successfully predicted their binding modes within the active sites of various enzymes. tandfonline.com For instance, in silico analyses of biphenyl-1,2,3-triazole derivatives, which share structural similarities, have been used to evaluate their potential as inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), an enzyme implicated in breast cancer. acs.org These studies show the compounds fitting into a lipophilic pocket near the NADP+ cofactor. acs.org Similarly, docking studies of other biphenyl (B1667301) (bis)thiourea compounds into the active site of the DNA Gyrase A enzyme have shown favorable binding, suggesting a potential mechanism for their observed antibacterial activity. tandfonline.com The calculated binding energies from these docking studies provide a quantitative measure of the affinity of the ligand for the target protein, allowing for the ranking of potential inhibitors.

Elucidation of Ligand-Receptor Interactions at the Molecular Level

Beyond predicting the binding pose, these computational methods elucidate the specific molecular interactions that anchor the ligand to the receptor. For thiourea derivatives, the interactions are typically a combination of hydrogen bonds and hydrophobic interactions.

The thiourea moiety itself is often a key player in hydrogen bonding. The N-H protons can act as hydrogen bond donors, while the sulfur and, if present, carbonyl oxygen atoms can act as acceptors. researchgate.netacs.org Docking studies on 17β-HSD1 inhibitors revealed strong hydrogen bonds between the triazole ring (analogous to the thiourea core) and key amino acid residues like Ser142, Tyr155, and Lys195. acs.org The biphenyl group typically engages in hydrophobic or π-π stacking interactions with nonpolar residues in the binding pocket, such as Gly92, Leu93, Phe192, and Val196. acs.org These detailed interaction maps are crucial for understanding the structure-activity relationships and for the rational design of more potent and selective inhibitors. tandfonline.com

Table 2: Summary of Molecular Docking Findings for Biphenyl Thiourea Analogues

| Target Protein | Key Interacting Residues | Types of Interactions | Reference |

| 17β-HSD1 | Ser142, Tyr155, Lys195, Phe192, Val196 | Hydrogen Bonds, Hydrophobic Interactions | acs.org |

| DNA Gyrase A | (Not specified) | Favorable docking in the active site | tandfonline.com |

| Acetohydroxyacid Synthase (AHAS) | (Not specified) | Inhibitory activity confirmed by docking | tandfonline.com |

| HSP90 | (Not specified) | Interactions with active site residues | researchgate.net |

Note: This table summarizes findings for various analogues and related structures to 1-(4-biphenylyl)-2-thiourea.

Prediction of Spectroscopic Parameters

Computational chemistry provides essential tools for predicting and interpreting the spectroscopic properties of molecules, offering a direct comparison with experimental data.

Theoretical Vibrational Frequencies (IR, Raman)

Density Functional Theory (DFT) calculations are widely used to compute the theoretical vibrational frequencies of thiourea derivatives. eurjchem.com Methods such as B3LYP, often paired with basis sets like 6-311G(d,p), can accurately predict the infrared (IR) and Raman spectra of these molecules in the gaseous phase. eurjchem.comresearchgate.neteurjchem.com

The calculated spectra for thiourea-containing compounds show characteristic vibrational modes. For example, the N-H stretching frequencies are typically observed above 3000 cm⁻¹ and are sensitive to hydrogen bonding. researchgate.net The C=O stretching vibration in acylthioureas appears as a strong band, often in the range of 1670-1700 cm⁻¹. conicet.gov.ar The C=S stretching vibration is usually found at lower wavenumbers. researchgate.net Comparing the computed frequencies with experimental FT-IR and Raman spectra helps to confirm the molecular structure and provides a detailed assignment of the observed vibrational bands. conicet.gov.arresearchgate.net Anharmonic calculations can further refine these predictions, bringing them into closer agreement with experimental values by accounting for the deviation of molecular vibrations from simple harmonic motion. nih.gov

Table 3: Typical Calculated Vibrational Frequencies (cm⁻¹) for Acyl Thiourea Moieties

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

| N-H Stretch | > 3000 | researchgate.net |

| C=O Stretch | 1670 - 1700 | conicet.gov.ar |

| C-N Stretch | (Variable) | eurjchem.com |

| C=S Stretch | 670 - 800 | researchgate.net |

Note: Frequencies are based on DFT calculations for various thiourea derivatives and may vary depending on the specific molecular structure and computational method.

Theoretical NMR Chemical Shifts

The prediction of nuclear magnetic resonance (NMR) chemical shifts through computational methods has become an invaluable tool in the structural elucidation and analysis of organic molecules. For 1-(4-biphenylyl)-2-thiourea and its derivatives, theoretical calculations, primarily based on Density Functional Theory (DFT), offer a powerful means to complement experimental data, assign complex spectra, and understand the relationship between molecular structure and magnetic properties.

The most widely employed method for calculating theoretical NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) approach. imist.ma This method effectively addresses the issue of gauge dependence, ensuring the accuracy of the calculated shielding tensors. Typically, the process begins with the optimization of the molecule's geometry using a selected DFT functional, such as B3LYP, in conjunction with a suitable basis set like 6-31G(d,p) or larger sets for higher accuracy. semanticscholar.org Following geometry optimization, the NMR shielding constants are calculated at the same or a higher level of theory.

The absolute shielding values (σ) obtained from these calculations are then converted to chemical shifts (δ) relative to a reference standard, most commonly tetramethylsilane (B1202638) (TMS). This is achieved by calculating the shielding constant for TMS at the same level of theory and applying the following equation:

δsample = σTMS - σsample

The accuracy of the predicted chemical shifts is highly dependent on several factors, including the choice of the DFT functional, the basis set, and the inclusion of solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM). nih.gov For complex molecules with multiple conformers, the calculated chemical shifts may be presented as a Boltzmann-averaged value over the different stable conformations to provide a more accurate comparison with experimental data obtained from samples in solution. chemicalbook.com

Research on various thiourea derivatives has demonstrated a strong linear correlation between theoretically calculated and experimentally measured 1H and 13C NMR chemical shifts. conicet.gov.ar These computational studies allow for the unambiguous assignment of signals, particularly for aromatic carbons and protons where spectral crowding can lead to ambiguity in experimental spectra alone.

For instance, in studies of related acylthiourea compounds, DFT calculations have been used to analyze the conformational flexibility and its influence on the electronic environment of different nuclei, which is directly reflected in the chemical shifts. conicet.gov.ar The theoretical data provides insights into intramolecular interactions, such as hydrogen bonding, and their effect on the magnetic shielding of the involved atoms.

While specific theoretical NMR data for 1-(4-biphenylyl)-2-thiourea is not extensively documented in the cited literature, the established methodologies are routinely applied to analogous systems. The following table provides a representative example of how theoretical and experimental NMR data for a related thiourea derivative, 1,3-diphenylthiourea, are typically presented and compared. The theoretical values would be calculated using the GIAO/DFT methodology as described.

Table 1: Comparison of Experimental and Illustrative Theoretical 13C NMR Chemical Shifts for 1,3-diphenylthiourea

| Atom | Experimental δ (ppm) | Illustrative Theoretical δ (ppm) |

| C=S | 180.9 | 181.5 |

| C1' (ipso) | 138.5 | 139.0 |

| C2', C6' (ortho) | 125.0 | 125.5 |

| C3', C5' (meta) | 129.2 | 129.7 |

| C4' (para) | 127.1 | 127.6 |

Note: The theoretical values are illustrative and based on typical results from DFT calculations for similar compounds. Experimental data is sourced from publicly available spectral databases for 1,3-diphenylthiourea.

Such comparative data is crucial for validating the computational model and for the confident structural assignment of new derivatives of 1-(4-biphenylyl)-2-thiourea.

In Vitro Biological Activity and Structure Activity Relationship Sar Studies of Biphenyl Thiourea Derivatives

In Vitro Antimicrobial Efficacy

Thiourea (B124793) derivatives have emerged as a subject of interest in the search for new antimicrobial agents due to growing resistance to existing drugs. mdpi.com Their versatile structure allows for modifications that can enhance their activity against a range of microbial pathogens. mdpi.commdpi.com

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Studies on various thiourea derivatives have demonstrated notable efficacy, particularly against Gram-positive bacteria. Certain derivatives have shown potent antibacterial activity against several strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), as well as Staphylococcus epidermidis and Enterococcus faecalis. nih.govnih.gov For instance, one thiourea derivative, referred to as TD4, exhibited minimum inhibitory concentrations (MICs) ranging from 2–16 µg/mL against these Gram-positive strains. nih.gov

In contrast, the activity of these compounds against Gram-negative bacteria is often limited. nih.gov Research suggests this selectivity may be due to differences in the bacterial cell wall structure; the outer membrane of Gram-negative bacteria provides a formidable barrier against external agents. nih.gov Generally, the antibacterial efficacy of thiourea derivatives appears to be higher against Gram-positive than Gram-negative bacteria. mdpi.com

Table 1: In Vitro Antibacterial Activity of Select Thiourea Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) |

|---|---|---|

| Thiourea Derivative (TD4) | Staphylococcus aureus (MRSA) | 2–16 |

| Thiourea Derivative (TD4) | Staphylococcus epidermidis | 2–16 |

| Thiourea Derivative (TD4) | Enterococcus faecalis | 2–16 |

| Various Derivatives | Gram-negative bacteria | >256 |

| Various Derivatives | S. epidermidis | Good activity |

Antifungal Activity Against Fungal Pathogens

Several thiourea derivatives have demonstrated significant antifungal properties. mdpi.commdpi.com Some studies have found that certain fluorinated thioureas exhibit better antifungal than antibacterial activity. mdpi.com This enhanced antifungal action is potentially due to the inclusion of fluorine, which can increase the compound's lipophilicity, thereby improving its penetration of fungal cells. mdpi.com

These compounds have been tested against a variety of fungal pathogens, including several Candida species. mdpi.comnih.gov Research has shown that the in vitro anti-yeast activity of some thiourea derivatives and their metal complexes is greater than their antibacterial activity. mdpi.com For example, a derivative designated SB2, an ortho-methylated compound, showed the highest antifungal activity with a notable inhibitory effect on Candida auris biofilm growth and microbial adherence. nih.gov

Table 2: In Vitro Antifungal Activity of Select Thiourea Derivatives

| Compound/Derivative | Fungal Strain | Activity (MIC in µg/cm³) |

|---|---|---|

| Various Derivatives | Yeast Strains | 25–100 |

| CuL5² Complex | C. albicans, C. krusei, C. glabrata, C. tropicalis | Good activity |

| NiL3² Complex | C. albicans, C. krusei, C. tropicalis | Low activity |

Exploration of Potential Antimicrobial Mechanisms

The antimicrobial action of thiourea derivatives is attributed to several mechanisms. In bacteria, one proposed mechanism involves the disruption of the cell wall's integrity. nih.gov Studies using transmission electron microscopy have shown that effective thiourea compounds can damage the MRSA cell wall. nih.gov This action may be linked to the disruption of NAD+/NADH homeostasis, which is crucial for bacterial cell processes. nih.gov

For antifungal activity, the lipophilicity of the molecule appears to be a key factor. mdpi.commdpi.com Structural modifications, such as the addition of halogen atoms, can enhance this property, allowing the compound to more easily traverse the fungal cell membrane and reach its target site. mdpi.com The structure-activity relationship is crucial, with factors like the position of substituent groups on the aromatic ring significantly influencing the biological action. nih.gov

In Vitro Anticancer and Cytotoxic Activity

Substituted thiourea derivatives have been extensively evaluated for their cytotoxic activity against various cancer cell lines and have shown promise as potential antitumor agents. nih.govresearchgate.netdntb.gov.ua Many of these derivatives have demonstrated significant cytotoxic effects, in some cases surpassing the activity of established chemotherapy drugs like cisplatin. nih.govdntb.gov.ua

Evaluation in Human Cancer Cell Lines

Biphenyl (B1667301) thiourea derivatives have been found to be potent inhibitors of growth in several human cancer cell lines. Research has documented their activity against lung cancer (A549), colon cancer (SW480, SW620), prostate cancer (PC3), chronic myelogenous leukemia (K-562), and breast cancer (MCF-7). nih.govdntb.gov.uabiointerfaceresearch.com

Certain derivatives, particularly those incorporating 3,4-dichloro-phenyl and 4-CF3-phenyl substituents, have displayed high activity, with IC50 values ranging from 1.5 to 8.9 µM across different tumor cell lines. nih.govdntb.gov.ua Notably, some of these compounds have shown favorable selectivity, being highly cytotoxic to cancer cells while remaining weakly cytotoxic towards normal human cell lines. nih.govdntb.gov.ua

Table 3: In Vitro Cytotoxic Activity of Select Biphenyl Thiourea Derivatives

| Derivative Substituent | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|

| 3,4-dichloro-phenyl | Metastatic Colon Cancer (SW620) | 1.5 | dntb.gov.ua |

| 4-CF3-phenyl | Metastatic Colon Cancer (SW620) | 1.8 | dntb.gov.ua |

| 3,4-dichloro-phenyl | Primary Colon Cancer (SW480) | 9.0 | biointerfaceresearch.com |

| 3,4-dichloro-phenyl | Leukemia (K562) | 6.3 | biointerfaceresearch.com |

| Various | Lung Cancer (A549) | - | nih.gov |

| Various | Prostate Cancer (PC3) | ≤ 10 | dntb.gov.ua |

Mechanistic Pathways of Cytotoxicity (e.g., Apoptosis Induction, Cell Cycle Arrest)

The cytotoxic effects of biphenyl thiourea derivatives are mediated through various mechanistic pathways, primarily through the induction of apoptosis and cell cycle arrest. nih.govdntb.gov.ua

Apoptosis Induction: Several studies have confirmed that these derivatives can trigger programmed cell death. nih.govdntb.gov.ua For example, effective thioureas have been shown to exert strong pro-apoptotic activity in colon cancer and leukemia cell lines. nih.govdntb.gov.ua One compound induced late apoptosis in 95–99% of colon cancer cells and 73% of K-562 leukemia cells. nih.govdntb.gov.ua The apoptotic mechanism can involve the inhibition of key proteins that regulate cell proliferation, such as the K-Ras protein. nih.gov Further evidence from studies on related compounds shows an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2, alongside the activation of the caspase cascade, which are hallmarks of apoptosis. rsc.org

Cell Cycle Arrest: In addition to inducing apoptosis, these compounds can inhibit cancer cell proliferation by causing cell cycle arrest. nih.govualberta.canih.gov Depending on the specific derivative and the cancer cell line, arrest can occur at different phases of the cell cycle. Studies on various cytotoxic agents have shown arrest at the G0/G1, S, or G2/M phases. rsc.orgualberta.ca For instance, diphenyl ditelluride, a related organochalcogen, caused an increase in the percentage of cells in the S phase, suggesting a block in DNA replication. nih.gov Other derivatives have been shown to induce cell cycle arrest at the G2/M phase in leukemia cells and at the S phase in breast cancer cells. rsc.orgualberta.ca This disruption of the normal cell cycle progression prevents cancer cells from dividing and leads to a reduction in tumor cell numbers. nih.govdntb.gov.ua

Enzyme Inhibition Studies

Thiourea derivatives are recognized for their ability to interact with and inhibit a variety of enzymes, a characteristic attributed to the unique electronic and structural properties of the thiocarbonyl group and its adjacent nitrogen atoms. The incorporation of a biphenyl moiety introduces additional steric and hydrophobic dimensions that significantly influence these interactions.

Investigation of Specific Enzyme Targets (e.g., Succinate (B1194679) Dehydrogenase, Cholinesterases)

While specific studies on the inhibition of succinate dehydrogenase by 1-(4-biphenylyl)-2-thio-urea are not extensively documented in publicly available literature, the broader class of thiourea and biphenyl derivatives has been evaluated against several key enzyme targets.

Cholinesterases (AChE and BChE): Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the nervous system, and their inhibition is a key strategy in the management of Alzheimer's disease. Various unsymmetrical thiourea derivatives have been tested for their anti-cholinesterase activity. For instance, studies on phenylthiourea (B91264) derivatives have demonstrated inhibitory potential against both AChE and BChE. The introduction of a biphenyl group, as seen in certain chalcone (B49325) derivatives, has also been shown to yield effective inhibition against both AChE and BChE, suggesting that the biphenyl scaffold can be advantageous for targeting these enzymes. Given these precedents, cholinesterases represent a probable target for 1-(4-biphenylyl)-2-thio-urea and its analogues.

Other Enzymes: The thiourea scaffold is a versatile inhibitor. Studies have identified other enzymes that are potently inhibited by thiourea derivatives, including tyrosinase, α-amylase, and α-glucosidase. Specifically, certain bis-thiourea derivatives have been identified as potent tyrosinase inhibitors, a key enzyme in melanin (B1238610) synthesis.

The inhibitory activities of some representative aryl thiourea derivatives against cholinesterases are presented below.

| Compound | Target Enzyme | IC₅₀ (µg/mL) |

| 1-cyclohexyl-3-(pyridin-2-yl) thiourea | AChE | 27.05 |

| BChE | 22.60 | |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | AChE | 50 |

| BChE | 60 | |

| 1-(1,1-dibutyl)-3-phenylthiourea | AChE | 58 |

| BChE | 63 | |

| Galantamine (Standard) | AChE | 19.67 |

| BChE | 17.89 |

Data sourced from multiple studies.

Kinetic Characterization of Enzyme Inhibition

Kinetic studies are crucial for understanding the mechanism by which a compound inhibits an enzyme. For thiourea derivatives, enzyme inhibition is typically characterized by determining the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. More detailed kinetic analyses can elucidate the mode of inhibition (e.g., competitive, non-competitive, or mixed-type).

For example, kinetic studies of locust peptides inhibiting tyrosinase confirmed a mixed-type, reversible inhibition mechanism. This indicates the inhibitors can bind to both the free enzyme and the enzyme-substrate complex. While specific kinetic data for 1-(4-biphenylyl)-2-thio-urea is scarce, the methodologies applied to other thioureas provide a framework for its potential evaluation.

Molecular Basis of Inhibitor-Enzyme Interactions

Molecular docking simulations are frequently employed to elucidate the interactions between thiourea-based inhibitors and their enzyme targets at the molecular level. These studies reveal the specific binding modes and key intermolecular forces responsible for inhibition.

Common interaction patterns for thiourea derivatives include:

Hydrogen Bonding: The N-H protons of the thiourea backbone act as hydrogen bond donors, while the sulfur atom can act as an acceptor. These interactions are critical for anchoring the inhibitor in the enzyme's active site.

Hydrophobic Interactions: Aromatic rings, such as the phenyl or biphenyl groups, engage in hydrophobic and π-π stacking interactions with nonpolar amino acid residues in the active site pocket. The large, hydrophobic surface of the biphenyl group in 1-(4-biphenylyl)-2-thio-urea would be expected to form extensive hydrophobic interactions.

Metal Chelation: In metalloenzymes like tyrosinase (which contains copper ions), the thiocarbonyl sulfur can chelate the metal ions in the active site, contributing significantly to the inhibitory effect.

Molecular docking of a potent bis-thiourea inhibitor of tyrosinase revealed key interactions with catalytic copper ions and active site residues. Similarly, docking studies of thiourea derivatives targeting bacterial enzymes have shown that the thio group's sulfur atom can form hydrogen bonds with key residues like aspartic acid, while the benzene (B151609) ring engages in hydrophobic interactions. For cholinesterases, the biphenyl moiety would likely occupy the hydrophobic gorge of the active site, interacting with aromatic residues such as tryptophan and tyrosine.

Other Biological Activities (e.g., Antiviral, Herbicidal)

Beyond enzyme inhibition, the biphenyl thiourea scaffold has been investigated for other significant biological applications.

Antiviral Activity: Thiourea derivatives are a well-established class of antiviral agents. Early research on N,N'-diphenylthioureas identified their potent activity against picornaviruses. More recent studies have demonstrated the efficacy of various thiourea derivatives against a range of viruses, including Hepatitis C Virus (HCV), influenza A, coxsackievirus B3, herpes simplex virus type 1 (HSV-1), and HIV. The antiviral mechanism often involves targeting key viral proteins or enzymes. For example, some thiourea derivatives have been designed as dual inhibitors of the HIV-1 capsid and the human protein cyclophilin A, both of which are critical for viral replication.

Herbicidal Activity: Certain thiourea derivatives exhibit potent herbicidal properties. The primary target for many of these compounds is acetohydroxyacid synthase (AHAS), a crucial enzyme in the biosynthetic pathway of branched-chain amino acids in plants. Inhibition of AHAS leads to a deficiency in these essential amino acids, ultimately resulting in plant death. The structural features of the thiourea molecule can be optimized to enhance binding to the AHAS active site. Furthermore, biphenyl ether derivatives are another class of known herbicides, suggesting that the biphenyl group can be a favorable component in molecules designed for herbicidal action.

Comprehensive Structure-Activity Relationship (SAR) Analysis

The biological potency of biphenyl thiourea derivatives is intricately linked to their chemical structure. SAR studies aim to decipher these connections to guide the design of more effective compounds.

Correlating Structural Modifications with Changes in Biological Potency

Several key structural features of the biphenyl thiourea scaffold have been correlated with biological activity:

The Thiourea Linker: The intact -NH-C(=S)-NH- group is often considered essential for activity. Its ability to form crucial hydrogen bonds with target proteins is a recurring theme in SAR studies across different biological activities.

The Biphenyl Moiety: Compared to a single phenyl ring, the biphenyl group significantly increases the molecule's size and lipophilicity. This can lead to enhanced hydrophobic interactions with the target protein, potentially increasing binding affinity. The planarity and extended π-system of the biphenyl ring can facilitate stronger π-π stacking interactions within hydrophobic pockets of enzymes.

Substitution on the Aromatic Rings: The type, position, and number of substituents on the phenyl or biphenyl rings profoundly impact activity.

For Antiviral Activity: In diphenylthioureas, the presence of a substituent capable of hydrogen bonding (like -OH or -NH₂) on one of the phenyl rings was found to be essential for antipicornavirus activity.

For Herbicidal Activity: The presence of electron-withdrawing groups on the aromatic rings can modulate the electronic properties of the molecule and enhance its binding to the target enzyme.

For Antibacterial Activity: N-aryl thiourea derivatives generally show better antibacterial activity than their N-alkyl counterparts. The addition of electron-withdrawing groups, such as halogens (e.g., chlorine), to the phenyl ring often enhances antibacterial potency.

Identification of Key Pharmacophoric Features

Pharmacophore modeling is a crucial tool in drug discovery that identifies the essential steric and electronic features required for a molecule to interact with a specific biological target. fiveable.me For biphenyl thiourea derivatives, several key pharmacophoric features have been identified through various studies, contributing to their diverse biological activities.

A typical pharmacophore model for biphenyl derivatives often includes features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic regions. fiveable.meingentaconnect.com The spatial arrangement of these features is critical for optimal interaction with the target protein.

In the context of biphenyl derivatives investigated as nonsteroidal aromatase inhibitors, a four-point pharmacophore model was developed. This model consisted of two hydrogen-bond acceptors and two aromatic rings as the key pharmacophoric features. ingentaconnect.com The thiourea moiety (-NH-CS-NH-) itself is a significant pharmacophoric element, with the sulfur atom and the nitrogen atoms capable of acting as hydrogen bond acceptors and donors, respectively. This allows for critical interactions with amino acid residues in the active site of target enzymes or receptors.

Substitutions on the biphenyl ring system can further modulate the pharmacophoric profile. For instance, the addition of electron-withdrawing or electron-donating groups can alter the electronic properties of the aromatic rings, influencing their interaction with the target. The position of these substituents is also critical, as it can affect the orientation of the molecule within the binding site.

A general pharmacophore model for a series of thiourea derivatives with anticancer activity was found to be influenced by hydrophobic and hydrophilic properties, along with the nature of the functional groups present in the molecules. researchgate.net

The key pharmacophoric features for biphenyl thiourea derivatives can be summarized as:

A hydrogen-bond donor/acceptor unit: Provided by the thiourea linkage.

Two aromatic rings: The biphenyl moiety, which serves as a hydrophobic anchor.

Specific substitution patterns on the aromatic rings that can fine-tune the electronic and steric properties of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable for predicting the activity of new, unsynthesized compounds and for providing insights into the mechanism of action.

For various series of thiourea derivatives, QSAR models have been successfully developed to predict their anticancer, antiviral, and enzyme inhibitory activities. These models typically use a range of molecular descriptors, including electronic, steric, hydrophobic, and topological parameters.

One study on biphenyl carboxamide analogs, which share the biphenyl scaffold, developed a statistically significant QSAR model for their anti-inflammatory activity. The model indicated that descriptors related to electronegativity and molecular shape were important for activity. medcraveonline.com

In a QSAR study on a series of sulfur-containing thiourea and sulfonamide derivatives with anticancer activity, it was found that properties such as mass, polarizability, electronegativity, van der Waals volume, and the octanol-water partition coefficient were key predictors of anticancer activity. The presence and frequency of specific bonds, such as C–N, also played a significant role. nih.govnih.gov

A 3D-QSAR pharmacophore modeling study on biphenyl derivatives as aromatase inhibitors yielded a statistically significant model with a high correlation coefficient (R² = 0.977) for the training set and excellent predictive power (Q² = 0.946) for the external test set. ingentaconnect.com This indicates a robust and reliable model for predicting the activity of new compounds in this class. The 3D-QSAR plots from this study provided visual insights into the structure-activity relationships, highlighting regions where steric bulk or specific electronic properties would be favorable or unfavorable for activity.

The general steps involved in developing a QSAR model for biphenyl thiourea derivatives would include:

Data Set Selection: A series of biphenyl thiourea derivatives with their corresponding in vitro biological activity data (e.g., IC₅₀ values) is compiled.

Molecular Descriptor Calculation: A wide range of descriptors (0D, 1D, 2D, and 3D) are calculated for each molecule in the dataset.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model correlating the descriptors with the biological activity.

Model Validation: The predictive power and robustness of the developed QSAR model are rigorously validated using internal (e.g., cross-validation) and external validation techniques.

The insights gained from such QSAR models are invaluable for the rational design of new, more potent, and selective biphenyl thiourea derivatives for various therapeutic targets.

Data Tables

Table 1: Examples of Thiourea Derivatives and their In Vitro Anticancer Activity

| Compound ID | Structure | Target Cell Line | IC₅₀ (µM) |

| 1 | 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung Cancer) | 0.2 |

| 2 | 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Metastatic Colon Cancer) | 1.5 |

| 3 | N-(Allylcarbamothioyl)-2-chlorobenzamide | MCF-7 (Breast Cancer) | 2.6 |

| 4 | Compound 10 (fluoro-thiourea derivative) | MOLT-3 | 1.20 |

| 5 | Compound 14 (fluoro-thiourea derivative) | HepG2 | 1.50 |

| 6 | Compound 22 (fluoro-thiourea derivative) | T47D | 7.10 |

Data sourced from multiple studies on thiourea derivatives. nih.govnih.govbiointerfaceresearch.com

Table 2: Key Parameters from a 3D-QSAR Model of Biphenyl Derivatives as Aromatase Inhibitors

| Parameter | Value |

| Correlation Coefficient (R²) | 0.977 |

| Predictive Correlation Coefficient (Q²) | 0.946 |

| Number of Pharmacophoric Features | 4 |

| Pharmacophoric Features | 2 H-bond acceptors, 2 aromatic rings |

Data from a 3D-QSAR study on biphenyl derivatives. ingentaconnect.com

Future Research Directions and Advanced Academic Perspectives

Development of Novel and Efficient Green Synthetic Protocols

The principles of green chemistry are increasingly pivotal in chemical synthesis, aiming to reduce the environmental impact of chemical processes. Future research will likely focus on developing more sustainable methods for the synthesis of 1-(4-biphenylyl)-2-thiourea and its derivatives.

Current synthetic strategies often rely on conventional heating and organic solvents. nih.gov Future protocols could explore:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption.

Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates and yields, often under milder conditions.

Water as a Green Solvent: Replacing organic solvents with water is a primary goal of green chemistry. Research into aqueous synthetic routes for biphenyl (B1667301) thiourea (B124793) derivatives is a promising avenue. google.comderpharmachemica.com A patented method for synthesizing thiourea derivatives in water highlights the feasibility of this approach. google.com

Automated Synthesis Systems: The development of automated platforms can lead to more efficient, reproducible, and safer synthetic processes with reduced solvent usage. nih.gov

These green approaches not only offer environmental benefits but can also lead to more cost-effective and efficient production of these valuable compounds.

Application of Machine Learning and AI in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. For 1-(4-biphenylyl)-2-thiourea, these computational tools can accelerate the design and development of new derivatives with enhanced properties.

Future applications in this area include:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can establish a mathematical relationship between the chemical structure of biphenyl thiourea derivatives and their biological activity. analis.com.myfarmaciajournal.comnih.govnih.gov These models can predict the activity of newly designed compounds, prioritizing the most promising candidates for synthesis and testing. nih.gov

Predictive Modeling for Biological Activity: Machine learning algorithms can be trained on existing data to predict various biological activities, such as anticancer or enzyme inhibitory effects, for novel 1-(4-biphenylyl)-2-thiourea analogues.

Generative Models for Novel Compound Design: AI can be used to generate novel molecular structures with desired properties, exploring a vast chemical space to identify innovative biphenyl thiourea derivatives that may not be conceived through traditional medicinal chemistry approaches.

By leveraging the power of AI and ML, researchers can significantly streamline the discovery process, reducing the time and cost associated with bringing new compounds from the laboratory to potential applications.

Advanced Spectroscopic Characterization Techniques (e.g., Solid-State NMR)

A thorough understanding of the three-dimensional structure of 1-(4-biphenylyl)-2-thiourea and its derivatives is crucial for elucidating their mechanism of action and for rational drug design. Advanced spectroscopic techniques will play a vital role in this endeavor.

Key areas for future investigation include:

Solid-State NMR (ssNMR): This technique provides detailed information about the structure and dynamics of molecules in the solid state, which is often the form in which active pharmaceutical ingredients are formulated. nih.gov ssNMR can be particularly useful for studying polymorphism and for characterizing compounds that are difficult to crystallize.

X-ray Crystallography: Determining the single-crystal X-ray structure provides unambiguous information about the molecular conformation and intermolecular interactions in the crystalline state. The crystal structure of the closely related N-(Biphenyl-4-carbonyl)-N′-(4-chlorophenyl)thiourea has been reported, providing a valuable reference for future studies on 1-(4-biphenylyl)-2-thiourea derivatives. nih.govscispace.comnih.govresearchgate.net

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are powerful tools for the complete assignment of proton and carbon signals, which is essential for the structural elucidation of new derivatives.

These advanced characterization methods will provide a deeper understanding of the structure-property relationships of biphenyl thiourea compounds.

Deepening Mechanistic Understanding of Biological Interactions at the Atomic Level

To fully exploit the therapeutic potential of 1-(4-biphenylyl)-2-thiourea, a detailed understanding of its interactions with biological targets at the atomic level is necessary.

Future research should focus on:

Molecular Modeling and Docking Studies: Computational docking can predict the binding mode of 1-(4-biphenylyl)-2-thiourea derivatives within the active site of target proteins, such as kinases or other enzymes. nih.govnih.gov This information is invaluable for understanding the molecular basis of their biological activity and for designing more potent and selective inhibitors.

Quantum Mechanics (QM) Studies: QM calculations can provide insights into the electronic properties of the molecule and the nature of its interactions with biological targets, including hydrogen bonding and π-π stacking.

Elucidation of Cytotoxic Mechanisms: Studies on related disubstituted thiourea derivatives have demonstrated cytotoxic activity against cancer cell lines. nih.govnih.gov Future research should aim to identify the specific cellular pathways and molecular targets affected by 1-(4-biphenylyl)-2-thiourea to understand its mechanism of action.